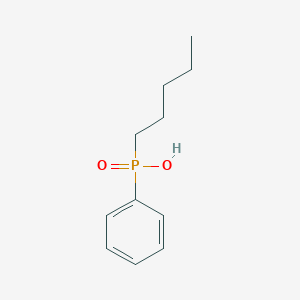

pentyl(phenyl)phosphinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pentyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O2P/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWLINCFDWNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Pentyl Phenyl Phosphinic Acid and Its Derivatives

Established Synthetic Pathways for Phosphinic Acids

The synthesis of unsymmetrical phosphinic acids, such as pentyl(phenyl)phosphinic acid, relies on the sequential and controlled formation of two distinct phosphorus-carbon (P-C) bonds. Established methodologies have traditionally centered on the manipulation of phosphorus precursors in various oxidation states, primarily phosphorus(III), and the use of reactive intermediates like phosphinic halides.

Reactions Involving Phosphorus(III) Precursors and their Transformations

The construction of the phosphinic acid backbone often begins with precursors where phosphorus is in a lower oxidation state, typically P(III). These methods leverage the nucleophilicity of P(III) species or their derivatives to form the initial P-C bonds.

A foundational approach involves the use of hypophosphorous acid (H₃PO₂) and its derivatives. rsc.org Silylated intermediates, such as bis(trimethylsilyl) phosphonite, generated in situ from hypophosphorous acid or its salts, are particularly versatile. kent.ac.uknih.gov For instance, the activation of ammonium hypophosphite with hexamethyldisilazane (HMDS) yields bis(trimethylsilyl) hypophosphite. This intermediate can then undergo a phospha-Michael reaction with an appropriate Michael acceptor, like an acrylate, to form the first P-C bond. nih.gov

Another significant pathway involves the reaction of organometallic reagents with P(III) esters. The reaction of a Grignard reagent with a dialkyl phosphite can yield a secondary phosphine (B1218219) oxide after hydrolysis. kent.ac.uk This secondary phosphine oxide, containing one P-C bond, can be oxidized to the corresponding phosphinic acid. kent.ac.uk To create an unsymmetrical acid like this compound, one could envision reacting phenylmagnesium bromide with a dialkyl phosphite, followed by oxidation and subsequent introduction of the pentyl group via a different mechanism.

The Arbuzov reaction and its variants represent a classic method for P-C bond formation. While the primary Michaelis-Arbuzov reaction typically yields phosphonates, a related pathway involves the reaction of dialkyl phosphonites [RP(OR')₂] with alkyl halides (R''X) to produce phosphinates [RR''P(O)OR'], which can be hydrolyzed to the desired phosphinic acid. acs.org The challenge in this route lies in the synthesis and handling of the dialkyl phosphonite precursors, which can be unstable. acs.org

| Precursor | Reagent(s) | Intermediate | Product Type | Ref. |

| Hypophosphorous Acid / Salt | 1. Silylating Agent (e.g., HMDS)2. Michael Acceptor (e.g., Acrylate) | Bis(trimethylsilyl) hypophosphite | Monosubstituted Phosphinic Acid | nih.gov |

| Dialkyl Phosphite | 1. Grignard Reagent (R-MgX)2. H₂O3. Oxidizing Agent (e.g., H₂O₂) | Secondary Phosphine Oxide | Symmetrical or Unsymmetrical Phosphinic Acid | kent.ac.uk |

| Dialkyl Phosphonite | Alkyl Halide (R'-X) | Phosphinate Ester | Phosphinic Acid (after hydrolysis) | acs.org |

Derivatization from Phosphinic Halide Intermediates

Phosphinic halides, particularly phosphinic chlorides (R₂P(O)Cl), are reactive intermediates that serve as key synthons for phosphinic acids and their derivatives. The hydrolysis of a phosphinic chloride is a direct route to the corresponding phosphinic acid.

The general synthetic sequence involves creating the phosphinic chloride and then hydrolyzing it. For an unsymmetrical acid, a dichlorophosphine oxide (RP(O)Cl₂) or a similar precursor is reacted sequentially with different organometallic reagents. An alternative method involves the chlorination of a secondary phosphine oxide using an agent like phosphorus pentachloride, which forms the phosphinic chloride that is not isolated but hydrolyzed directly to the phosphinic acid. kent.ac.uk

This pathway is particularly useful for synthesizing higher molecular weight phosphinic acids and is considered highly efficient. kent.ac.uk The synthesis of phosphinate esters, which are direct precursors to phosphinic acids via hydrolysis, is commonly achieved through the reaction of phosphinic chlorides with alcohols in the presence of a base to neutralize the HCl byproduct. scispace.comresearchgate.netsemanticscholar.org This underscores the utility of the phosphinic chloride intermediate.

| Starting Material | Reagent(s) | Intermediate | Final Product | Description | Ref. |

| Secondary Phosphine Oxide | PCl₅, then H₂O | Phosphinic Chloride | Phosphinic Acid | The secondary phosphine oxide is chlorinated and hydrolyzed in situ. | kent.ac.uk |

| Phosphinic Chloride | H₂O | - | Phosphinic Acid | Direct hydrolysis of the pre-formed phosphinic chloride. | researchgate.net |

| Phosphinic Chloride | Alcohol, Base | Phosphinate Ester | Phosphinic Acid (after hydrolysis) | Esterification followed by hydrolysis is a common route to the final acid. | scispace.comsemanticscholar.org |

Alkylation and Arylation Strategies for P-C Bond Formation

The core of synthesizing this compound lies in the effective formation of both a P-pentyl and a P-phenyl bond. These strategies often involve the stepwise addition of alkyl and aryl groups to a phosphorus center.

One powerful strategy is the alkylation of H-phosphinates. For example, a phenyl-H-phosphinate ester can be deprotonated with a strong base, such as lithium hexamethyldisilazide (LHMDS), to generate a nucleophilic phosphorus species. This species can then be alkylated with an electrophile like 1-iodopentane to introduce the pentyl group. organic-chemistry.org Subsequent hydrolysis of the ester yields the target acid.

Conversely, the synthesis can start with the formation of the P-phenyl bond. Phenylphosphinic acid can be prepared and subsequently alkylated. researchgate.net A two-step, one-pot sequence involves the in-situ silylation of phenylphosphinic acid using hexamethyldisilazane, followed by reaction with an alkyl halide to yield the disubstituted phosphinic acid. researchgate.net

Grignard reagents are also central to these strategies. Their addition to precursors like phosphoryl chloride (POCl₃) or chlorophosphonates can be used to introduce both alkyl and aryl groups, although controlling the selectivity to obtain unsymmetrical products can be challenging. kent.ac.uk

| P-H Precursor | Activating Agent/Base | Electrophile | Intermediate Product | Ref. |

| Phenyl-H-phosphinate ester | LHMDS | Pentyl Halide | Pentyl(phenyl)phosphinate ester | organic-chemistry.org |

| Phenylphosphinic acid | Hexamethyldisilazane (HMDS) | Pentyl Halide | This compound | researchgate.net |

| Hypophosphorous ammonium salt | Hexamethyldisilazane (HMDS) | Acrylate (Michael acceptor) | Monosubstituted phosphinic acid | nih.gov |

Radical-Mediated Phosphinylation and P-C Bond Construction

Radical reactions offer an alternative pathway for forming P-C bonds, often under mild conditions and with high functional group tolerance. organic-chemistry.org These methods typically involve the addition of a phosphorus-centered radical across an unsaturated C-C bond.

The hydrophosphinylation of alkenes is a prominent example. The addition of a phosphinic acid or its derivative to an alkene like 1-pentene can be initiated thermally with a radical initiator such as azobisisobutyronitrile (AIBN), or through photolysis. organic-chemistry.orgrsc.org This approach is effective for creating the P-alkyl bond. For instance, the radical addition of phenylphosphinate to 1-pentene would directly form the pentyl(phenyl)phosphinate precursor.

Microwave-assisted hydrophosphinylation of unactivated alkenes with phosphinic acid represents a modern, initiator-free approach that is believed to proceed via a radical mechanism. organic-chemistry.org Another mild method involves the use of triethylborane (Et₃B) and oxygen to initiate the formation of a P-centered radical from a hypophosphite salt or ester, which then adds to an alkene. organic-chemistry.org These methods are advantageous as they often proceed under neutral conditions at room temperature. organic-chemistry.org

| Phosphorus Source | Alkene/Alkyne | Initiator/Condition | Reaction Type | Ref. |

| Ethyl phosphinate | 1-Pentene | AIBN, Thermal | Radical Addition | organic-chemistry.org |

| Phosphinic acid | Unactivated Alkene | Microwave Irradiation | Metal-free Radical Addition | organic-chemistry.org |

| Hypophosphite salt/ester | 1-Pentene | Et₃B/O₂ | Radical Addition | organic-chemistry.org |

| Poly(phenylphosphinoborane) | Alkene | UV light, Photoinitiator | Radical Hydrophosphination | rsc.org |

Modern Catalytic Approaches in Phosphinic Acid Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. In the context of phosphinic acids, these methods have revolutionized the construction of P-C(sp²) bonds, providing mild and highly effective routes for arylation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming the P-aryl bond in molecules like this compound. Palladium and copper catalysts are particularly prevalent. beilstein-journals.orgresearchgate.net

The Hirao reaction, which involves the palladium-catalyzed coupling of H-phosphonates with aryl halides, has been widely adapted for phosphinic acid synthesis. semanticscholar.org A key variation is the palladium-catalyzed coupling of an alkyl-H-phosphinate (like pentyl-H-phosphinate) with an aryl halide (e.g., iodobenzene) to give the pentyl(phenyl)phosphinate ester. semanticscholar.orgorganic-chemistry.org This reaction can be catalyzed by various palladium complexes, including those with phosphine ligands. nih.govacs.org

Copper-catalyzed reactions have emerged as an efficient and economical alternative. Catalytic systems using copper(I) iodide (CuI) with ligands such as proline or pipecolinic acid can effectively couple P-H compounds with aryl halides to form the P-aryl bond. organic-chemistry.org These reactions provide an excellent route to arylphosphinates and arylphosphine oxides, which are precursors to phosphinic acids. organic-chemistry.org Nickel catalysts have also been employed for similar C-P cross-coupling reactions, often at high temperatures. beilstein-journals.orgnih.gov These catalytic methods are valued for their broad substrate scope and functional group tolerance, avoiding the need for harsh organometallic reagents. researchgate.net

Table of Catalytic Systems for P-Arylation:

| Catalyst System | Phosphorus Reagent | Aryl Partner | Ligand (if any) | Result | Ref. |

| Palladium(II) Acetate or Pd(0) complex | H-phosphinate ester | Aryl Halide/Triflate | Phosphine Ligands (e.g., Xantphos) | Arylphosphinate ester | organic-chemistry.orgacs.org |

| Copper(I) Iodide (CuI) | H-phosphinate ester | Aryl Halide | Proline / Pipecolinic Acid | Arylphosphinate ester | organic-chemistry.org |

| Nickel(II) Chloride (NiCl₂) | Trialkyl Phosphite | Aryl Halide | None specified | Arylphosphonate (related reaction) | beilstein-journals.orgnih.gov |

Organocatalytic and Brønsted Acid-Catalyzed Methods

The application of organocatalysis and Brønsted acid catalysis in the synthesis of phosphinic acids and their derivatives represents a significant advancement towards more sustainable and efficient chemical transformations. While specific examples detailing the synthesis of this compound using these methods are not extensively documented, the principles established for other phosphinic and phosphoric acids are directly applicable.

Chiral Phosphoric Acids (CPAs) have emerged as highly versatile Brønsted acid organocatalysts for a wide array of asymmetric transformations. nih.govrsc.org These catalysts, typically derived from axially chiral scaffolds like BINOL, are effective in promoting enantioselective reactions. researchgate.netnih.gov Their utility has been demonstrated in the synthesis of axially chiral compounds and in various stereoselective reactions, showcasing their potential for creating chiral phosphinic acid analogues. nih.govrsc.org For instance, chiral phosphoric acids have been successfully employed in the atroposelective desymmetrization and kinetic resolution to obtain enantioenriched axially chiral arylpyrroles with high yields and excellent enantioselectivities. nih.gov Similarly, they have catalyzed the direct intermolecular enantioselective C–H amination of N-aryl-2-naphthylamines. nih.gov These examples underscore the potential of CPAs to catalyze the stereoselective synthesis of chiral analogues of this compound.

Brønsted acids, in a broader sense, have been shown to catalyze the addition of various nucleophiles to olefins. uchicago.edu For example, trifluoromethanesulfonic acid (triflic acid) has been used to catalyze the intermolecular addition of phenols and carboxylic acids to unactivated olefins. uchicago.edu This type of transformation could potentially be adapted for the synthesis of this compound derivatives. Furthermore, a novel Brønsted acid with two distinct acidic sites, an aryl phosphinic acid-phosphoric acid, has been synthesized and shown to be highly efficient in hetero-Diels-Alder reactions, indicating the potential for designing specialized acid catalysts for specific synthetic challenges in phosphinic acid chemistry. nih.gov

The development of organocatalytic systems, such as those based on pentacarboxycyclopentadienes (PCCPs), offers a cheaper and more accessible alternative to traditional chiral BINOL phosphoric acids for certain reactions like enantioselective aminalization. d-nb.infobeilstein-archives.org The exploration of such catalysts could open new avenues for the synthesis of this compound and its derivatives under mild and environmentally friendly conditions.

Advanced Reaction Techniques and Process Intensification

Modern synthetic methodologies are increasingly focused on improving reaction efficiency, reducing waste, and enabling better control over reaction parameters. For the synthesis of this compound and its derivatives, particularly its esters, several advanced techniques have shown significant promise.

Microwave-Assisted Synthetic Procedures for Phosphinic Acid Esters

Microwave (MW) irradiation has been established as a powerful tool for accelerating organic reactions. In the context of phosphinic acid chemistry, it offers a significant advantage over conventional heating methods, particularly for the direct esterification of phosphinic acids, which are typically unreactive under thermal conditions. researchgate.netinformahealthcare.com

The direct esterification of phosphinic acids with alcohols can be achieved under microwave conditions, often without the need for a solvent. researchgate.netsemanticscholar.org This method is atom-efficient but requires relatively high temperatures, typically between 160-230 °C, with reaction times ranging from 1 to 4 hours, affording phosphinates in variable yields (25-95%). researchgate.net For instance, the MW-assisted direct esterification of phenyl-H-phosphinic acid with various alcohols at 160–200 °C resulted in yields of 73–90%. mdpi.com The use of an ionic liquid additive can further enhance the efficiency of these direct esterifications. researchgate.netinformahealthcare.com

An alternative microwave-assisted approach is the alkylating esterification of phosphinic acids with alkyl halides. This method, when performed under solventless conditions in the presence of a base like K2CO3 and a phase transfer catalyst, can lead to high yields of phosphinates (85-95%). researchgate.netbenthamdirect.com

| Reaction Type | Reactants | Conditions | Yield | Reference(s) |

| Direct Esterification | Phenyl-H-phosphinic acid, C3-C5 & C8 alcohols | MW, 160–200 °C, 15-fold excess alcohol | 73–90% | mdpi.com |

| Direct Esterification | Cyclic phosphinic acids, Various alcohols | MW, ~200 °C, 15-fold excess alcohol | 45–60% | researchgate.netbenthamdirect.com |

| Alkylating Esterification | Cyclic phosphinic acids, Alkyl halides | MW, K2CO3, Phase Transfer Catalyst | 85–95% | researchgate.netbenthamdirect.com |

Continuous Flow Synthesis Methodologies

The principles of microwave-assisted synthesis can be translated into continuous flow systems, offering advantages in terms of scalability, safety, and process control. nih.gov The direct esterification of phenyl-H-phosphinic acid, as well as the transesterification of the resulting alkyl phenyl-H-phosphinates, have been successfully adapted from batch microwave conditions to a continuous flow operation. mdpi.comnih.gov This transition allows for a more productive synthesis after optimizing parameters such as temperature and flow rate. nih.gov Continuous flow synthesis can reduce labor costs, save equipment area, and decrease wastewater, aligning with the principles of green chemistry. lew.ro The scale-up of such processes can often be achieved without the typical amplification challenges seen in batch reactors. lew.ro

Application of Phase Transfer Catalysis in Derivatization

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. researchgate.nettandfonline.com In the synthesis of phosphinic acid derivatives, PTC is particularly beneficial for the alkylating esterification of phosphinic acids. researchgate.netscispace.com The simultaneous use of microwave irradiation and PTC has been shown to be advantageous, especially when using alkyl halides of normal or decreased reactivity. researchgate.netbenthamdirect.com This combined approach allows for solvent-free conditions, enhancing the environmental friendliness of the synthesis. researchgate.net For example, the alkylating esterification of cyclic phosphinic acids with alkyl halides under solventless microwave conditions in the presence of a phase transfer catalyst and K2CO3 resulted in phosphinate yields of 85-95%. researchgate.netbenthamdirect.com PTC has been widely applied in phosphorus chemistry for various alkylation and phosphorylation reactions. researchgate.netcrdeepjournal.org

Stereoselective Synthesis of Chiral Phosphinic Acid Analogues

The synthesis of chiral phosphinic acids is of great interest due to their potential applications as enzyme inhibitors and in medicinal chemistry. kent.ac.uknih.gov The development of stereoselective methods to control the configuration at the phosphorus center or adjacent carbon atoms is a key area of research.

Chiral Phosphoric Acids (CPAs) have proven to be highly effective organocatalysts for a variety of enantioselective transformations. nih.govrsc.org These Brønsted acids can be used to synthesize a wide range of axially chiral compounds with high efficiency and excellent stereoselectivity. nih.gov While direct application to this compound is not explicitly detailed, the principles can be extended. For example, CPAs have been used in the organocatalytic asymmetric synthesis of tetrasubstituted α-amino allenoates and in the atroposelective synthesis of axially chiral arylpyrroles, achieving high yields and enantioselectivities (up to 99% ee). nih.gov These methodologies could be adapted to introduce chirality into analogues of this compound.

The phospha-Michael reaction, which involves the addition of phosphorus nucleophiles to activated alkenes, can be performed stereoselectively in the presence of chiral catalysts. mdpi.com Another approach involves the stereospecific radical or base-catalyzed addition of a chiral phosphinate, such as (-)-menthyl phenylphosphinate, to alkenes to produce optically pure alkylphenylphosphinates. organic-chemistry.org

Synthesis of Specific this compound Analogues and Related Structures

The synthetic methodologies described in the preceding sections can be strategically employed to generate a diverse library of this compound analogues. These analogues can be designed to probe structure-activity relationships in various biological targets.

The core structure of this compound can be modified in several ways:

Variation of the Alkyl Chain: The pentyl group can be replaced with other linear, branched, or cyclic alkyl groups. This can be achieved through the reaction of phenylphosphinic acid with different alkyl halides under microwave-assisted and phase-transfer catalyzed conditions. researchgate.netbenthamdirect.com

Modification of the Phenyl Ring: The phenyl group can be substituted with various functional groups. This can be accomplished by starting with appropriately substituted aryl halides in a palladium-catalyzed cross-coupling reaction with hypophosphorous acid derivatives. organic-chemistry.orgconsensus.app

Introduction of Chirality: As discussed in section 2.4, chiral centers can be introduced either at the carbon atom adjacent to the phosphorus or at the phosphorus atom itself using stereoselective synthetic methods, such as those catalyzed by chiral phosphoric acids. nih.gov

Formation of Dipeptide Analogues: Phosphinic acids can serve as stable mimics of the tetrahedral transition states in peptide hydrolysis, making them valuable as enzyme inhibitors. kent.ac.uk Synthetic routes to phosphinic dipeptide analogues often involve the coupling of two building blocks, one of which would be a derivative of this compound with an amino acid moiety. nih.gov Multicomponent reactions, such as the phospha-Mannich condensation, can also be employed to synthesize α-amino phosphinic acid derivatives. nih.govresearchgate.net

A general approach to synthesizing monosubstituted phosphinic acids involves the palladium-catalyzed reaction between anilinium hypophosphite and various electrophiles. organic-chemistry.org For the synthesis of phosphinic acid esters (phosphinates), a common method is the reaction of phosphinic chlorides with alcohols. semanticscholar.orgscispace.com The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, provides another route to arylphosphinates. semanticscholar.org

Reactivity Profiles and Chemical Transformations of Pentyl Phenyl Phosphinic Acid

Esterification and Transesterification Reactions of Phosphinic Acids

Esterification of phosphinic acids, including pentyl(phenyl)phosphinic acid, is a key transformation for producing phosphinate esters. Direct esterification with alcohols can be challenging under conventional heating but can be achieved under microwave irradiation, which provides a solvent-free and atom-efficient method, albeit at higher temperatures. researchgate.netscispace.com For instance, the microwave-assisted direct esterification of phenyl-H-phosphinic acid with various alcohols has been successfully demonstrated. nih.govmdpi.comresearchgate.net

A common and effective method involves the activation of the phosphinic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification with alcohols under mild conditions. semanticscholar.orgnih.gov Another approach is the reaction of phosphinic chlorides with alcohols, which proceeds under mild conditions but requires a base to neutralize the HCl formed and uses expensive starting materials. researchgate.netscispace.comsemanticscholar.org Orthosilicates have also been used for the selective esterification of monosubstituted phosphinic acids in excellent yields. organic-chemistry.org

Transesterification, the conversion of one ester to another, is also a viable method for synthesizing different phosphinate esters. masterorganicchemistry.com This reaction is typically performed by heating a phosphinate ester with a higher-boiling-point alcohol. scispace.com However, these reactions often result in incomplete conversions. scispace.com Microwave assistance has been shown to improve the efficiency of transesterification reactions of H-phosphinates and H-phosphonates. nih.govmdpi.com

Below is an interactive data table summarizing various methods for the esterification of phosphinic acids.

Further P-C Bond-Forming Reactions and Chemical Functionalization

The formation of P-C bonds is a critical aspect of the chemical functionalization of phosphinic acids. The Hirao reaction, a palladium-catalyzed cross-coupling of >P(O)H species with aryl or vinyl halides, is a powerful tool for creating P-C bonds and can be applied to H-phosphinates to produce arylphosphinates. researchgate.net Nickel and copper catalysts have also been employed for similar transformations. researchgate.net

Another significant P-C bond-forming reaction is the hydrophosphinylation of alkenes and alkynes, which involves the addition of a P-H bond across a C-C multiple bond. nih.gov This reaction can be initiated by free radicals (e.g., using AIBN) or catalyzed by transition metals like palladium. nih.govorganic-chemistry.org The choice of catalyst and ligands can influence the regioselectivity of the addition to alkynes, leading to either linear or branched products. nih.gov

Alkylation of H-phosphinate esters can be achieved by deprotonation with a strong base like lithium hexamethyldisilazide (LHMDS) followed by reaction with an electrophile, providing access to a variety of functionalized phosphinates. organic-chemistry.org

The following interactive table details key P-C bond-forming reactions.

Derivatization and Functional Group Interconversions on the Phosphinic Acid Moiety

The phosphinic acid moiety itself can undergo various derivatizations and functional group interconversions. wikipedia.orgub.eduvanderbilt.edu A primary transformation is the conversion of the phosphinic acid to its corresponding phosphinic chloride, typically using reagents like thionyl chloride or oxalyl chloride. semanticscholar.org These phosphinic chlorides are versatile intermediates for the synthesis of phosphinate esters and amides upon reaction with alcohols or amines, respectively. researchgate.netscispace.com

The P-H bond in H-phosphinic acids and their esters is reactive and can be utilized for various transformations. For example, the Atherton-Todd reaction involves the reaction of a secondary phosphine (B1218219) oxide (or H-phosphinate) with an alcohol or amine in the presence of a base and a halogenating agent like carbon tetrachloride to form phosphinates or phosphinamides. scispace.com

Oxidation of the phosphorus center is another important reaction. For instance, phosphinites can be oxidized to phosphinates using reagents such as nitrogen oxides or hydrogen peroxide. kent.ac.uk

This interactive table summarizes key derivatization and functional group interconversion reactions.

Mechanistic Investigations of Phosphinic Acid Reactions

The mechanisms of phosphinic acid reactions have been the subject of detailed investigations. The esterification of phosphonic acids (closely related to phosphinic acids) using bromotrimethylsilane (B50905) is suggested to proceed via an oxophilic substitution on the silicon atom, where the P=O oxygen acts as the nucleophile. beilstein-journals.orgd-nb.info This is followed by dealkylation, similar to the Arbuzov reaction. beilstein-journals.orgd-nb.info

The hydrolysis of phosphinate esters has been studied under both acidic and basic conditions. mdpi.comnih.gov Acid-catalyzed hydrolysis can proceed through different mechanisms, including AAl2 (water involved, C-O cleavage), AAc2 (water involved, P-O cleavage), and AAl1 (water not in the rate-determining step, C-O cleavage), depending on the ester's structure and reaction conditions. nih.gov For example, the acid-catalyzed hydrolysis of methyl dialkylphosphinates has been shown to proceed via the rare AAl2 mechanism. nih.gov

The stereochemistry of reactions at the phosphorus center is a crucial aspect of mechanistic studies. Nucleophilic substitution reactions at a chiral phosphorus center, such as in the Atherton-Todd reaction, often proceed with inversion of configuration. mdpi.comresearchgate.net This stereospecificity is indicative of a backside attack mechanism, similar to an SN2 reaction at carbon. researchgate.net The Michaelis-Becker reaction is also known to be stereospecific. mdpi.com

Kinetic Studies of Phosphinic Acid Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of phosphinic acid reactions. The hydrolysis of phosphinate esters has been kinetically evaluated under various conditions. For instance, the alkaline hydrolysis of sterically hindered phosphinates is significantly slower than that of less hindered esters, highlighting the importance of steric effects. nih.gov The rate of acid-catalyzed hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) shows a maximum at a specific acid concentration, with inhibition observed at higher concentrations. mdpi.comnih.gov

The effect of substituents on the rate of hydrolysis has also been investigated. For methyl methyl-arylphosphinates, the rate of hydrolysis varies with the nature of the aryl substituent and the acid concentration. nih.gov

Kinetic resolution studies of racemic phosphinic acid derivatives have been conducted. The reaction of racemic phosphinates with chiral alcohols can lead to the preferential formation of one diastereomer, indicating that the two enantiomers of the racemic substrate react at different rates with the chiral nucleophile. researchgate.net

Advanced Characterization and Theoretical Studies of Pentyl Phenyl Phosphinic Acid

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organophosphorus compounds. Both ³¹P and ¹H NMR provide critical information about the chemical environment of the phosphorus and hydrogen atoms, respectively.

³¹P NMR Spectroscopy: As phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is highly informative for phosphorus-containing compounds. wikipedia.org The chemical shift (δ) is sensitive to the electronic environment of the phosphorus atom. For phosphinic acids, the signals typically appear in a characteristic range. While specific data for pentyl(phenyl)phosphinic acid is not available, related compounds show ³¹P NMR shifts that can be used for estimation. For instance, phosphinic acid derivatives often exhibit signals that can be monitored to follow reaction progress, such as the conversion of a P(III) intermediate to the final P(V) product. nih.gov The chemical shift for similar phosphinic acids can vary, but they are generally well-defined. researchgate.net For example, the starting material for a related synthesis, phenylphosphinic acid, can be a reference point. nih.gov Quantitative analysis using ³¹P NMR can be complex due to the nuclear Overhauser effect (NOE) and long relaxation times, but techniques like inverse gated decoupling can yield accurate quantitative data. huji.ac.il

¹H NMR Spectroscopy: Proton NMR provides detailed information about the structure's hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the pentyl chain, and the acidic proton of the hydroxyl group. The protons on the carbon adjacent to the phosphorus atom will show coupling to the ³¹P nucleus, resulting in splitting of the signal. huji.ac.il The aromatic protons typically appear in the range of δ 7-8 ppm. The protons of the pentyl group would appear at higher field (lower ppm values), with characteristic splitting patterns due to both proton-proton (H-H) and proton-phosphorus (H-P) coupling. The acidic P-OH proton often appears as a broad signal. In a related compound, 1-amino-3-phenylpropylphosphonic acid, the aromatic protons appear as multiplets between δ 7.05 and 7.21 ppm, while the aliphatic protons show complex multiplets due to coupling. mdpi.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ³¹P | Phosphinic Acid (R(Ph)P(O)OH) | ~20-40 | Singlet (with ¹H decoupling) | N/A |

| ¹H | Phenyl (Ar-H) | ~7.4-7.8 | Multiplets | J(H,H) ≈ 7-8; J(H,P) ≈ 2-15 |

| ¹H | Pentyl (α-CH₂) | ~1.8-2.2 | Multiplet | J(H,H) ≈ 7; J(H,P) ≈ 15-20 |

| ¹H | Pentyl (β, γ, δ-CH₂) | ~1.2-1.6 | Multiplets | J(H,H) ≈ 7 |

| ¹H | Pentyl (ω-CH₃) | ~0.8-1.0 | Triplet | J(H,H) ≈ 7 |

| ¹H | Acidic (P-OH) | Variable (Broad) | Singlet | N/A |

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several key absorption bands. A very strong and broad absorption associated with the O-H stretching of the hydrogen-bonded P-O-H group would be prominent in the 2500-3000 cm⁻¹ region. A strong band corresponding to the P=O (phosphoryl) stretching vibration would appear around 1150-1250 cm⁻¹. The P-C and C-O stretching vibrations would also be present. For comparison, in benzyl(phenyl)phosphinic acid, strong bands are observed at 1132 cm⁻¹ and 969 cm⁻¹. nih.gov The spectrum of 2-carboxyethyl(phenyl)phosphinic acid also provides relevant comparative data. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The phenyl ring vibrations are typically strong in the Raman spectrum. The symmetric breathing mode of the phenyl ring is expected around 1000 cm⁻¹. scialert.net The P=O stretching vibration is also Raman active. Studies on similar molecules like (S)-phenylsuccinic acid have utilized both experimental and theoretical DFT calculations to assign vibrational modes. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of complex vibrational spectra. mdpi.comnih.gov

| Vibrational Mode | Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| ν(O-H) | P-O-H | 2500-3000 | Weak | Very Broad, Strong |

| ν(C-H) aromatic | Phenyl | 3000-3100 | 3000-3100 | Medium-Strong |

| ν(C-H) aliphatic | Pentyl | 2850-2960 | 2850-2960 | Strong |

| ν(C=C) | Phenyl Ring | 1450-1600 | 1450-1600 | Medium-Strong |

| ν(P=O) | Phosphoryl | 1150-1250 | Active | Very Strong |

| ν(Ph-P) | Phenyl-Phosphorus | ~1000-1100 | Active | Medium |

| Ring Breathing | Phenyl | Weak | ~1000 | Strong |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₇O₂P), the expected molecular weight is approximately 212.23 g/mol .

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be required to increase the volatility of the acid, for example, by converting it to its methyl ester. researchgate.net The mass spectrum of such a derivative would show a molecular ion peak [M]⁺. Common fragmentation pathways for organophosphorus compounds include cleavage of the bonds adjacent to the phosphorus atom. For this compound, one would expect to see fragment ions corresponding to the loss of the pentyl radical (•C₅H₁₁) or the phenyl radical (•C₆H₅). McLafferty rearrangements are also common fragmentation processes in related organophosphorus compounds. researchgate.net

Solid-State Structural Analysis

Understanding the three-dimensional arrangement of molecules in the solid state is crucial for comprehending their physical properties and intermolecular interactions.

X-ray Crystallography of Phosphinic Acid Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid. While the crystal structure of this compound itself has not been reported, analysis of closely related phosphinic acid derivatives reveals common structural motifs.

A predominant feature in the crystal structures of phosphinic acids is the formation of strong O—H⋯O=P hydrogen bonds. These interactions link individual molecules into dimers, chains, or more complex networks. researchgate.net For example, the crystal structures of both methyl(phenyl)phosphinic acid and benzyl(phenyl)phosphinic acid show that molecules are linked by these hydrogen bonds to form continuous chains. nih.govnih.gov The O···O distance in these hydrogen bonds is typically very short (around 2.48–2.51 Å), indicating a strong interaction. nih.govnih.gov It is highly probable that this compound would exhibit similar hydrogen-bonding patterns in the solid state, leading to the formation of supramolecular assemblies. The packing of these assemblies would then be influenced by the van der Waals interactions between the phenyl and pentyl groups of neighboring molecules.

Computational Chemistry and Quantum Mechanical Investigations

Theoretical calculations provide invaluable insights into the electronic structure, geometry, and spectroscopic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for studying organophosphorus compounds. researchgate.net For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, as well as vibrational (IR and Raman) frequencies and intensities. researchgate.netnih.gov Comparing these calculated spectra with experimental data aids in the definitive assignment of spectral features.

Investigate Reaction Mechanisms: Theoretical studies can elucidate the pathways and transition states of reactions involving phosphinic acids. For instance, quantum mechanical investigations have been used to understand the mechanisms and stereoselectivities of reactions catalyzed by chiral phosphoric acids, which are structurally related to phosphinic acids. acs.org

Analyze Electronic Structure: Calculations can provide information about the charge distribution, molecular orbitals, and reactivity of the molecule.

These computational approaches allow for a deeper understanding of the structure-property relationships of this compound at the molecular level.

Thermal Behavior Analysis (without specific thermal data)

Organophosphorus acids, including phosphinic and phosphonic acids, often undergo thermal decomposition through the elimination of smaller molecules like water (dehydration) or by the cleavage of P-C or C-O bonds. nih.govresearchgate.net For phosphinates, a common initial degradation step is the elimination of a phosphorus acid, which may then undergo further fragmentation to produce volatile species. nih.gov The phenyl and pentyl groups in this compound would also influence the decomposition, potentially leading to the formation of products like benzene, pentene, and various phosphorus oxides. The process is highly dependent on the level of oxygenation at the phosphorus center, with compounds having lower oxygenation levels (like phosphinates) often decomposing at higher temperatures compared to phosphates. nih.gov

Applications of Pentyl Phenyl Phosphinic Acid in Specialized Chemical and Material Systems

Coordination Chemistry and Metal-Organic Frameworks

The phosphinate group in pentyl(phenyl)phosphinic acid serves as an effective ligation site for metal ions, making it a valuable building block in the synthesis of coordination complexes and metal-organic frameworks (MOFs).

Ligand Design for Metal Complexation

In the design of ligands for metal complexation, phosphinic acids, including this compound, offer distinct advantages. The phosphinate group can coordinate to metal centers in various modes, such as monodentate, bidentate, or bridging, which influences the dimensionality and topology of the resulting coordination polymer. mdpi.comnih.gov The presence of both a flexible alkyl (pentyl) and a rigid aromatic (phenyl) substituent on the phosphorus atom allows for fine-tuning of the steric and electronic properties of the ligand. This can affect the coordination geometry around the metal ion and the packing of the resulting complexes in the solid state. nih.gov

Phosphinate-based linkers are known to form stronger bonds with trivalent metal centers compared to their carboxylate counterparts, leading to enhanced thermal and hydrothermal stability in the resulting MOFs. nih.govresearchgate.net This makes ligands like this compound potentially useful for creating robust porous materials. The specific combination of the pentyl and phenyl groups can also influence the solubility of the ligand and its metal complexes in different solvents, which is a crucial factor in the synthesis and processing of these materials.

Synthesis and Structural Characteristics of Coordination Polymers and Discrete Metal Complexes

Phosphinic acids have been successfully employed in the synthesis of a variety of coordination polymers and discrete metal complexes. nih.gov The structural diversity of these materials is often dependent on the nature of the substituents at the phosphorus atom, the choice of the metal cation, and the reaction conditions such as solvent and temperature. mdpi.com For instance, the use of different substituents on the phosphinate group can significantly affect the conformational possibilities and the resulting coordination packing. nih.gov

While specific studies on this compound are limited, research on analogous compounds provides insight into its potential. For example, the crystal structure of methyl(phenyl)phosphinic acid reveals the formation of continuous chains through hydrogen bonding between the phosphinic acid moieties. nih.gov In the presence of metal ions, these phosphinic acid groups would coordinate to the metal centers, leading to the formation of coordination polymers. The pentyl group in this compound would likely influence the packing of these polymer chains, potentially leading to materials with different structural and porous properties compared to smaller alkyl-substituted phosphinic acids.

Catalysis and Industrial Chemical Processes

The application of phosphine-containing compounds in catalysis is well-established. wikipedia.org However, the direct use of this compound in catalytic systems is not as extensively documented.

Role in Catalytic Systems and Reaction Pathways

In homogeneous catalysis, phosphine (B1218219) ligands play a crucial role in modifying the activity and selectivity of metal catalysts. researchgate.net The electronic and steric properties of the phosphine can be tuned by varying the substituents on the phosphorus atom. While this compound itself is not a phosphine, it can be a precursor in the synthesis of phosphine ligands.

Generally, phosphine ligands influence the catalytic cycle by affecting the electron density at the metal center and the steric environment around it. This can impact key steps in the catalytic cycle such as oxidative addition, reductive elimination, and migratory insertion.

Applications in Heterogeneous and Homogeneous Catalysis

Phosphorus-based ligands are widely used in homogeneous catalysis for various reactions, including cross-coupling reactions, hydroformylation, and hydrogenation. wikipedia.org For instance, rhodium complexes with phosphine ligands are effective catalysts for the carbonylation of methanol (B129727) to acetic acid. Palladium complexes with phosphine ligands are extensively used in C-C and C-N bond-forming reactions. acs.org

In the realm of heterogeneous catalysis, phosphinic acids can be anchored to solid supports to create catalysts that are easily separable from the reaction mixture. mdpi.com However, specific examples of this compound being used in either homogeneous or heterogeneous catalysis are not prominent in the available literature.

Separation Science and Extraction Processes

Organophosphorus compounds, including phosphinic acids, are highly effective extractants for a wide range of metal ions, making them valuable in separation science and hydrometallurgy. mdpi.com

The extraction of metal ions by acidic organophosphorus extractants typically proceeds via a cation exchange mechanism, where the proton of the phosphinic acid group is exchanged for a metal ion. The efficiency and selectivity of this process are influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the substituents on the phosphorus atom.

Research on compounds structurally similar to this compound demonstrates their utility in this area. For example, octyl(phenyl)phosphinic acid (OPPA) has been extensively studied for the solvent extraction of rare earth elements. The extraction efficiency of OPPA for various rare earth elements increases with the atomic number. epa.gov This trend suggests that this compound would also exhibit selectivity for heavier rare earth elements.

The separation factors between adjacent rare earth elements are a critical measure of an extractant's performance. For OPPA, these have been determined and are presented in the table below.

| Adjacent Rare Earths | Separation Factor (β) with OPPA |

| Ce/La | 2.24 |

| Pr/Ce | 2.14 |

| Nd/Pr | 1.86 |

| Sm/Nd | 2.51 |

| Eu/Sm | 1.48 |

| Gd/Eu | 1.62 |

| Tb/Gd | 2.82 |

| Dy/Tb | 2.19 |

| Ho/Dy | 1.95 |

| Er/Ho | 2.04 |

| Tm/Er | 2.14 |

| Yb/Tm | 2.09 |

| Lu/Yb | 1.86 |

Data sourced from studies on octyl(phenyl)phosphinic acid, a close analog of this compound. epa.gov

Furthermore, bis(2,4,4-trimethyl-1-pentyl)phosphinic acid is another commercially used extractant that highlights the effectiveness of pentyl-containing phosphinic acids in the separation of metal ions like cobalt and nickel. rsc.org These compounds are also utilized in extraction chromatography, where they are impregnated onto a solid support to create a stationary phase for the separation of metal ions. researchgate.net

The table below summarizes the extraction of various metal ions using an extraction chromatographic resin containing bis(2,4,4-trimethyl-1-pentyl)phosphinic acid from nitric acid.

| Metal Ion | 0.1 M HNO₃ | 1 M HNO₃ | 4 M HNO₃ | 8 M HNO₃ |

| Am(III) | Strong | Strong | Moderate | Weak |

| Cm(III) | Strong | Strong | Moderate | Weak |

| Eu(III) | Strong | Strong | Moderate | Weak |

| Fe(III) | Strong | Strong | Strong | Moderate |

| Ga(III) | Strong | Strong | Strong | Strong |

| U(VI) | Moderate | Weak | Very Weak | Very Weak |

| Pu(IV) | Strong | Strong | Strong | Strong |

| Th(IV) | Strong | Strong | Strong | Strong |

| Zn(II) | Weak | Very Weak | Very Weak | Very Weak |

| Ni(II) | Very Weak | Very Weak | Very Weak | Very Weak |

Uptake Behavior: Strong > Moderate > Weak > Very Weak. Data is illustrative of the general behavior of pentyl-containing phosphinic acids in extraction chromatography. researchgate.net

Integration into Advanced Materials

The functional groups of this compound allow for its potential integration into various advanced materials to impart specific properties.

Phosphonic acids, a related class of organophosphorus compounds, are widely used for the surface functionalization of metal oxide nanoparticles, such as zirconia (ZrO₂). They form stable, self-assembled monolayers that can alter the surface properties of the nanoparticles, for instance, by grafting phenyl groups to decrease surface polarity. This modification is used to create hybrid nanomaterials for applications like the adsorption of organic pollutants. While this demonstrates the principle of using organophosphorus acids for surface modification, specific studies employing this compound for surface functionalization or coating technologies were not identified in the searched literature.

Organophosphorus compounds are widely utilized as flame retardants in polymers. They can act in the condensed phase by promoting the formation of a protective char layer, which insulates the underlying material from heat and reduces the release of flammable volatiles. Research has been conducted on incorporating phenylphosphinic acid derivatives into polymer backbones to enhance flame retardancy. For example, 2-carboxyethyl(phenyl)phosphinic acid has been used as a reactive flame retardant in the in situ polymerization of polyamide 6,6 (PA66). researchgate.net The incorporation of this phosphorus-containing monomer into the polymer chain results in copolyamides with significantly improved flame-retardant properties.

The general mechanism for phosphorus-based flame retardants involves the formation of phosphoric acid upon heating, which then acts as a catalyst for dehydration and charring of the polymer. umons.ac.be

Table 1: Flame Retardancy Data for Polyamide 66 Modified with a Phenylphosphinic Acid Derivative Data for copolyamide containing 2-carboxyethyl(phenyl)phosphinic acid.

| Property | Pure PA66 | FR-PA66 (6 wt% CEPPA) |

| Limiting Oxygen Index (LOI) | 24.0% | 28.0% |

| UL-94 Rating | - | V-0 |

| Source: Adapted from research on 2-carboxyethyl(phenyl)phosphinic acid (CEPPA) as a flame retardant. researchgate.net |

This demonstrates the potential of the phenylphosphinic acid moiety in flame retardancy. Although this data is for a related compound, it suggests that this compound could potentially function as a flame retardant if chemically incorporated into a polymer structure.

The phosphinic acid group, with its P=O (proton acceptor) and P-OH (proton donor) functionalities, can participate in strong hydrogen bonding. This capability is fundamental to the formation of supramolecular structures. For instance, the crystal structure of methyl(phenyl)phosphinic acid reveals strong O—H⋯O hydrogen bonds that link individual molecules into continuous chains. nih.gov These types of intermolecular interactions are crucial for the self-assembly of molecules into higher-order structures like gels. However, specific research describing the use of this compound as a gelator or in other supramolecular assemblies is not present in the reviewed literature.

Advanced Synthetic Reagents and Chemical Intermediates

Phosphinic acids and their esters are valuable intermediates in organic synthesis. General synthetic routes to create unsymmetrical di-substituted phosphinic acids often start from a mono-substituted precursor like phenylphosphinic acid. kent.ac.uk The phosphorus-hydrogen bond or a protected phosphinate can be reacted with various electrophiles to introduce a second, different group. For example, phenylphosphinic acid can be silylated and then reacted with an alkyl halide (like iodomethane) to produce the corresponding alkyl(phenyl)phosphinic acid. nih.gov It is through such standard synthetic methodologies that this compound would be synthesized and potentially used as an intermediate for more complex molecules, such as ligands for catalysis or biologically active compounds. organic-chemistry.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for pentyl(phenyl)phosphinic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, phenylphosphinic acid derivatives can be synthesized via Ugi or Passerini multicomponent reactions, where pentyl groups are introduced using alkyl halides or alcohols under acidic catalysis. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of phenylphosphinic acid to pentylating agent), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or toluene). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity .

Q. Table 1: Typical Reaction Parameters

| Parameter | Range/Condition |

|---|---|

| Temperature | 80–120°C |

| Solvent | Dichloromethane, Toluene |

| Catalyst | Phenyl phosphinic acid |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P nuclei) is critical for structural elucidation. For instance, ³¹P NMR typically shows a singlet near δ 25–30 ppm for phosphinic acid derivatives. Fourier-transform infrared (FTIR) spectroscopy identifies P=O stretches (~1200 cm⁻¹) and C-P bonds (~750 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) assesses purity. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight .

Advanced Research Questions

Q. How does this compound function as a dual Brønsted acid/Lewis base catalyst in multicomponent reactions?

- Methodological Answer : The compound’s tautomeric equilibrium (phosphinic acid ↔ phosphonous acid) enables dual functionality. Mechanistic studies (e.g., kinetic isotope effects, in situ FTIR) reveal that the Brønsted acid protonates imine intermediates, while the Lewis basic phosphonite tautomer stabilizes nitrilium ions in Ugi reactions. Computational modeling (DFT calculations) further validates transition-state stabilization .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, substrate specificity, or competing side reactions. To address this:

- Perform controlled comparative studies using standardized substrates (e.g., benzaldehyde vs. aliphatic aldehydes).

- Use advanced kinetic profiling (e.g., stopped-flow spectroscopy) to isolate rate-determining steps.

- Validate findings via cross-referencing with analogous phosphinic acids (e.g., bis(perfluoroalkyl) derivatives) .

Q. How can reaction conditions be tailored to enhance enantioselectivity in asymmetric syntheses using this compound?

- Methodological Answer : Enantioselectivity is improved by:

- Chiral auxiliaries (e.g., (R)-BINOL) to induce stereochemical control.

- Solvent engineering: Polar aprotic solvents (e.g., THF) favor tighter ion pairs.

- Temperature gradients: Lower temperatures (0–5°C) reduce kinetic resolution .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?

- Methodological Answer : Non-linear regression (e.g., Hill equation for dose-response curves) and Michaelis-Menten kinetics are standard. Use ANOVA for cross-study comparisons and principal component analysis (PCA) to identify outlier datasets. Software tools like GraphPad Prism or R/Python packages (e.g., SciPy) automate these analyses .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the stability of this compound in solution?

- Methodological Answer : Stability is assessed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.